2-(((3-Nitro-2,5-thiazolyl)amino)methylene)indane-1,3-dione

Overview

Description

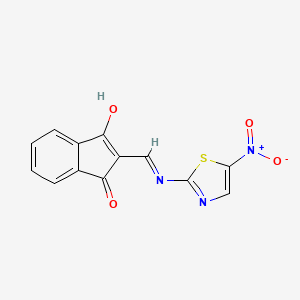

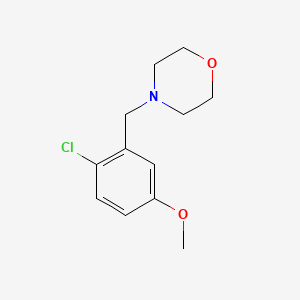

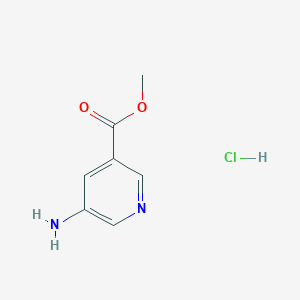

2-(((3-Nitro-2,5-thiazolyl)amino)methylene)indane-1,3-dione (NITI) is a heterocyclic compound with a unique structure that has been studied extensively in the scientific community due to its potential applications as an organic synthesis reagent, as well as its ability to act as a catalyst for various reactions. NITI has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Nitration and Functionalization of Cyclic β-Diketones

Nitration of cyclic β-diketones, such as indane-1,3-dione, is a key step in synthesizing compounds like 2-(((3-Nitro-2,5-thiazolyl)amino)methylene)indane-1,3-dione. This process facilitates the introduction of nitro groups, which can be further manipulated through reactions with other reagents, such as thiourea, to produce thiazole derivatives with potential applications in various chemical syntheses (Э. Гудриниеце & Г. Ванаг, 1964).

Applications in Medicinal Chemistry

The structural motifs present in 2-(((3-Nitro-2,5-thiazolyl)amino)methylene)indane-1,3-dione are common in molecules with significant biological activities. For example, modifications of the indane-1,3-dione backbone have been explored for their anti-inflammatory properties, suggesting that further functionalized derivatives could have potential therapeutic applications (D. Leblois et al., 1987).

Advanced Material Synthesis

Compounds with complex functionalities, such as 2-(((3-Nitro-2,5-thiazolyl)amino)methylene)indane-1,3-dione, are valuable in the synthesis of advanced materials. For instance, they can be utilized in the design and preparation of non-fullerene acceptors for solution-processable bulk-heterojunction solar cells, demonstrating the critical role of such molecules in the development of new energy materials (Hemlata Patil et al., 2015).

Catalysis and Organic Synthesis

In catalysis, the nitro and thiazolyl functionalities present in compounds like 2-(((3-Nitro-2,5-thiazolyl)amino)methylene)indane-1,3-dione can influence the activity and selectivity of catalysts. These compounds can act as intermediates in the synthesis of catalytically active materials, which are crucial for developing efficient, sustainable chemical processes (S. Worlikar & R. Larock, 2008).

Chemoselective Synthesis

The chemoselective synthesis of fused polycyclic compounds, such as pyrazolo[3,4-b]pyridines, demonstrates the utility of indane-1,3-dione derivatives in constructing complex molecular architectures. This highlights the role of such compounds in expanding the toolbox of synthetic organic chemistry, enabling the targeted assembly of molecules with desired properties (M. Nikpassand et al., 2010).

properties

IUPAC Name |

3-hydroxy-2-[(E)-(5-nitro-1,3-thiazol-2-yl)iminomethyl]inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N3O4S/c17-11-7-3-1-2-4-8(7)12(18)9(11)5-14-13-15-6-10(21-13)16(19)20/h1-6,17H/b14-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKIWCNGKVOFKZ-LHHJGKSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=NC=C(S3)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)/C=N/C3=NC=C(S3)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((3-Nitro-2,5-thiazolyl)amino)methylene)indane-1,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1530791.png)

![1-(2,2-Difluoro-propyl)-[1,4]diazepane](/img/structure/B1530796.png)

![[3-(Dimethoxymethyl)benzyl]amine](/img/structure/B1530807.png)